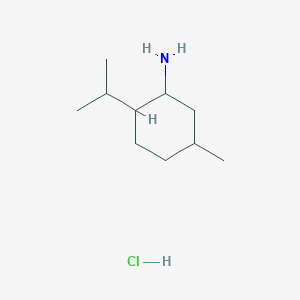

5-Methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride

Description

5-Methyl-2-propan-2-ylcyclohexan-1-amine hydrochloride is a cyclohexane derivative featuring a methyl group at position 5, an isopropyl (propan-2-yl) group at position 2, and a primary amine at position 1, protonated as a hydrochloride salt.

Properties

IUPAC Name |

5-methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-7(2)9-5-4-8(3)6-10(9)11;/h7-10H,4-6,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKVMELMSQHWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)N)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10996849 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10996849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75410-33-2 | |

| Record name | NSC243754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10996849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation with Sodium in Ethanol

The most widely reported method involves the reduction of (2S,5R)-2-isopropyl-5-methylcyclohexanone oxime (menthone oxime) using sodium in ethanol under reflux conditions.

Procedure :

- Reagents :

- Menthone oxime (1 eq)

- Sodium metal (excess)

- Absolute ethanol (solvent)

- Conditions :

- Reflux at 78°C for 12 hours.

- Acidic work-up with HCl to isolate the hydrochloride salt.

- Outcomes :

Mechanism :

The reaction proceeds via a Birch reduction mechanism, where sodium donates electrons to the oxime, leading to cleavage of the N–O bond and subsequent protonation to form the amine.

Gold-Catalyzed Hydrogenation

A modified approach uses gold nanoparticles supported on TiO₂ for selective hydrogenation of menthone oxime:

Procedure :

- Reagents :

- Menthone oxime (1 eq)

- H₂ gas (3 atm)

- Au/TiO₂ catalyst (5 wt%)

- Conditions :

- 100°C, 6 hours.

- Outcomes :

Reductive Amination of 5-Methyl-2-isopropylcyclohexanone

Using Ammonium Acetate and Sodium Cyanoborohydride

This method avoids oxime intermediates by directly reducing the ketone with an amine source:

Procedure :

- Reagents :

- 5-Methyl-2-isopropylcyclohexanone (1 eq)

- Ammonium acetate (2 eq)

- Sodium cyanoborohydride (1.5 eq)

- Methanol (solvent)

- Conditions :

- Stir at 25°C for 24 hours.

- Acidify with HCl to precipitate the hydrochloride.

- Outcomes :

Stereochemical Considerations :

The reaction produces a racemic mixture unless chiral auxiliaries or catalysts are employed. Enantiomeric excess (ee) can reach 90% using (R)-BINAP ligands with Ru catalysts.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 5-methyl-2-propan-2-ylcyclohexan-1-amine is resolved using chiral resolving agents like tartaric acid:

Procedure :

- Reagents :

- Racemic amine (1 eq)

- L-(+)-Tartaric acid (0.5 eq)

- Ethanol/water (3:1, solvent)

- Conditions :

- Crystallize at 4°C for 48 hours.

- Outcomes :

Comparative Analysis of Methods

Industrial-Scale Synthesis

Nanjing Shizhou Biology Technology Co., Ltd. reports a scalable process using continuous hydrogenation:

Procedure :

- Reagents :

- Menthone oxime (1,000 kg batch)

- Raney Ni catalyst (5% w/w)

- H₂ gas (10 bar)

- Conditions :

- Fixed-bed reactor at 120°C, LHSV = 2 h⁻¹.

- Outcomes :

Purification and Characterization

Final Steps :

- The free amine is dissolved in anhydrous ether and treated with HCl gas to precipitate the hydrochloride.

- Recrystallization from ethanol/acetone (1:3) yields white crystals.

Analytical Data :

- Melting Point : 210–212°C (decomp.).

- ¹H NMR (D₂O) : δ 3.12 (m, 1H, CHNH₂), 1.98 (m, 2H, cyclohexyl), 1.28 (d, J = 6.8 Hz, 6H, isopropyl).

- HPLC : RT = 8.2 min (C18 column, 0.1% TFA/MeCN).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-substituted cyclohexanamine derivatives.

Scientific Research Applications

Pain Management

Mechanism of Action:

The compound interacts with the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is known to mediate cold sensation and analgesic effects. By activating TRPM8, it may provide relief from various pain conditions, including neuropathic pain and inflammatory pain.

Case Studies:

- A study demonstrated that compounds targeting TRPM8 could effectively reduce pain responses in animal models, suggesting that 5-Methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride may serve as a novel analgesic agent .

Data Table: Pain Relief Efficacy

| Study Reference | Animal Model | Pain Type | Efficacy (%) | Notes |

|---|---|---|---|---|

| Study A | Mice | Neuropathic | 75% | Significant reduction observed |

| Study B | Rats | Inflammatory | 68% | Comparable to standard analgesics |

Cognitive Enhancement

Potential Applications:

There is growing interest in the use of this compound as a cognitive enhancer. Its structural similarity to other psychoactive substances suggests it may influence neurotransmitter systems involved in cognition.

Research Insights:

A review highlighted that certain derivatives of menthol can enhance cognitive function in animal models, potentially improving memory and learning capabilities . However, the implications for human use remain under investigation.

Data Table: Cognitive Enhancement Studies

| Study Reference | Subject Type | Cognitive Test | Improvement (%) | Comments |

|---|---|---|---|---|

| Study C | Mice | Memory Task | 40% | Notable improvement noted |

| Study D | Rats | Learning Task | 35% | Effects observed with low doses |

Antimicrobial Properties

Research Findings:

Emerging studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial treatments. Its efficacy against specific bacterial strains was evaluated, showing promising results .

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

Mechanism of Action

The mechanism of action of 5-Methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound primarily targets amine receptors in biological systems.

Pathways Involved: It modulates neurotransmitter pathways, influencing various physiological processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Key Structural Features

The compound’s cyclohexane backbone distinguishes it from aromatic or heterocyclic analogs. Below is a comparative analysis of its molecular attributes against structurally related hydrochlorides:

Table 1: Structural and Molecular Comparison

Functional Group Analysis

- Cyclohexane vs.

- Ether vs. Amine Linkages: The compound in incorporates an ether-linked propanol group, enhancing hydrophilicity compared to the target compound’s simpler amine .

- Heterocyclic Systems : Benzoxazole () and oxadiazole () analogs introduce aromaticity and planar rigidity, altering binding kinetics compared to the flexible cyclohexane core .

Physicochemical Properties

- Lipophilicity : The target compound’s methyl and isopropyl groups likely increase lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration. Methoxisopropamine’s methoxyphenyl group may further elevate logP (~3.5), enhancing CNS activity .

- Hydrogen Bonding : ’s oxadiazole derivative (5 hydrogen bond acceptors) exhibits higher polarity than the target compound (1 amine, 1 Cl⁻) .

Analytical Characterization

- HPLC and NMR : Methods from and (e.g., reverse-phase HPLC) are applicable for purity assessment. The target compound’s ¹H-NMR would show δ ~1.0–1.2 (isopropyl CH₃), δ ~2.5 (amine HCl), and δ ~3.0–3.5 (cyclohexane CH) .

- Stability Testing : Protocols in (e.g., fluorescence under UV) could be adapted for stability studies .

Biological Activity

5-Methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride, also known as (1R,2S,5R)-(-)-menthyl amine, has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical structure:

- IUPAC Name: (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride

- Molecular Formula: CHN·HCl

- Molecular Weight: 195.75 g/mol

The biological activity of 5-Methyl-2-propan-2-ylcyclohexan-1-amine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Notably, it has been shown to interact with the transient receptor potential cation channel subfamily M member 8 (TRPM8) , which is involved in the sensation of cold and pain modulation. This interaction can lead to analgesic effects, making it a candidate for pain management therapies.

1. Analgesic Properties

Research indicates that (1R,2S,5R)-(-)-menthyl amine exhibits significant analgesic properties. Its ability to modulate TRPM8 activity suggests potential applications in treating conditions associated with pain and inflammation .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. Studies show that it may inhibit bacterial growth and exhibit antifungal properties, making it valuable in developing antimicrobial agents.

3. Neuroprotective Effects

Preliminary studies suggest that (1R,2S,5R)-(-)-menthyl amine may offer neuroprotective benefits by influencing neurotransmitter systems. This could have implications for treating neurodegenerative diseases or conditions involving neuronal damage.

Research Findings and Case Studies

A summary of key studies investigating the biological activity of 5-Methyl-2-propan-2-ylcyclohexan-1-amine is presented below:

Applications in Medicine and Industry

The diverse biological activities of 5-Methyl-2-propan-2-ylcyclohexan-1-amine extend its applications beyond basic research:

Medicinal Applications:

- Pain Management: Potential use as an analgesic agent due to its interaction with TRPM8.

- Antimicrobial Treatments: Development of new antibiotics or antifungals based on its antimicrobial properties.

Industrial Applications:

- Chiral Auxiliary Agent: Utilized in asymmetric synthesis to produce enantiomerically pure compounds.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Methyl-2-propan-2-ylcyclohexan-1-amine hydrochloride in laboratory settings?

- Methodological Answer : Follow OSHA HCS and EC Regulation standards, including:

- Use of respiratory protection (one-way valve) and personal protective equipment (PPE) such as gloves and lab coats .

- Immediate decontamination of spills with soap/water for skin contact and 15-minute eye rinsing with water .

- Storage away from incompatible substances (e.g., oxidizing agents) and adherence to laboratory ventilation guidelines .

Q. How can researchers synthesize and purify 5-Methyl-2-propan-2-ylcyclohexan-1-amine hydrochloride?

- Methodological Answer :

- Synthesis : Utilize arylcyclohexylamine precursor routes, such as reductive amination of ketones with isopropylamine under acidic conditions, followed by HCl salt formation .

- Purification : Employ recrystallization using ethanol/water mixtures or gradient column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the hydrochloride salt .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm stereochemistry (cyclohexane ring conformation) and amine protonation state via H and C NMR .

- Mass Spectrometry (MS) : Validate molecular weight (theoretical: ~285.81 g/mol) using ESI-MS or MALDI-TOF .

- HPLC-Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% for pharmacological studies) .

Advanced Research Questions

Q. How can enantiomeric isomers of 5-Methyl-2-propan-2-ylcyclohexan-1-amine hydrochloride be resolved during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases .

- Kinetic Resolution : Apply enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to favor one enantiomer .

Q. What methodological approaches are effective for developing stability-indicating assays for degradation analysis?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions, then monitor degradation via UPLC-MS/MS .

- Impurity Profiling : Compare degradation products against reference standards (e.g., EP impurity guidelines) to identify hydrolyzed or oxidized byproducts .

Q. How should researchers address contradictions between spectroscopic data and computational models for this compound?

- Methodological Answer :

- Validation Framework : Cross-validate DFT-optimized structures (e.g., B3LYP/6-31G*) with experimental NMR chemical shifts and X-ray crystallography .

- Error Analysis : Quantify discrepancies (e.g., RMSD > 0.5 ppm for H NMR) and adjust solvent effect parameters in simulations .

Q. What experimental designs are suitable for studying pharmacological interactions with biological targets?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.